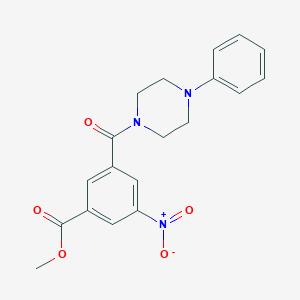
Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate is a complex organic compound that belongs to the class of benzoic acid derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the benzoic acid derivative.
Amidation: Formation of the piperazine-1-carbonyl group.
Esterification: Conversion of the carboxylic acid group to a methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimization of these steps to maximize yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon.
Catalysts: Acid or base catalysts for esterification and hydrolysis.
Major Products
Amino Derivatives: From reduction of the nitro group.
Substituted Phenyl Derivatives: From electrophilic aromatic substitution.
Carboxylic Acids: From hydrolysis of the ester group.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biology
Biological Activity: Potential studies on its biological activity, such as antimicrobial or anticancer properties.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds with similar structures but different substituents.
Piperazine Derivatives: Compounds containing the piperazine ring with various functional groups.
Uniqueness
The unique combination of the nitro group, phenyl-piperazine moiety, and benzoic acid methyl ester in Methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate may confer specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C19H19N3O5 |
|---|---|
Molecular Weight |
369.4g/mol |
IUPAC Name |
methyl 3-nitro-5-(4-phenylpiperazine-1-carbonyl)benzoate |
InChI |
InChI=1S/C19H19N3O5/c1-27-19(24)15-11-14(12-17(13-15)22(25)26)18(23)21-9-7-20(8-10-21)16-5-3-2-4-6-16/h2-6,11-13H,7-10H2,1H3 |
InChI Key |
LSNRHGUSUAJJSV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2-(4-ethoxy{[4-(methylsulfanyl)phenyl]sulfonyl}anilino)acetamide](/img/structure/B406991.png)
![2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)-N-{2-[(phenylmethyl)sulfanyl]ethyl}acetamide](/img/structure/B406992.png)
![N-[(4-chlorophenyl)methyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B406996.png)
![2-[{[3,4-bis(methyloxy)phenyl]sulfonyl}(4-methylphenyl)amino]-N-[5-chloro-2-(methyloxy)phenyl]acetamide](/img/structure/B406997.png)
![N-(2-chlorophenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407000.png)
![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-[N-(4-ETHOXYPHENYL)4-(METHYLSULFANYL)BENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407001.png)
![N-(2,6-dimethylphenyl)-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407002.png)
![Methyl 2-{[([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetyl]amino}benzoate](/img/structure/B407004.png)
![N-[4-(cyanomethyl)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407006.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethylphenyl)propanamide](/img/structure/B407007.png)
![N-[2,4-bis(methyloxy)phenyl]-2-([4-(ethyloxy)phenyl]{[4-(methylsulfanyl)phenyl]sulfonyl}amino)acetamide](/img/structure/B407008.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide](/img/structure/B407009.png)
![N-(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B407012.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B407013.png)
